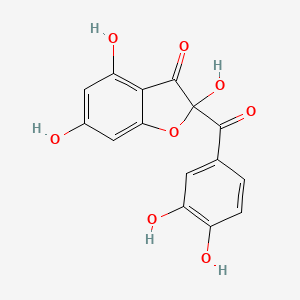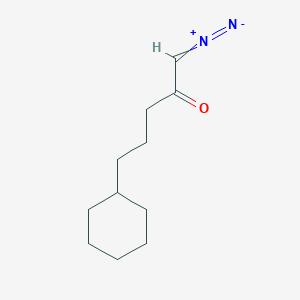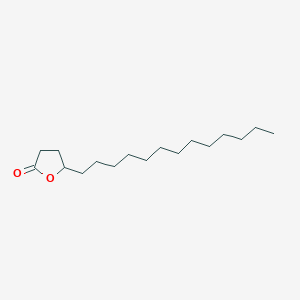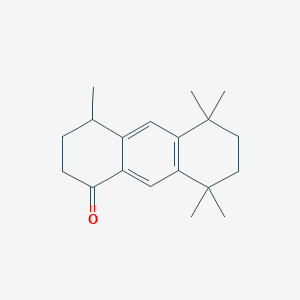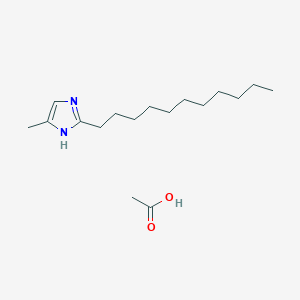
acetic acid;5-methyl-2-undecyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methyl-2-undecyl-1H-imidazole is a compound that combines the properties of acetic acid and imidazole derivatives Imidazole is an organic compound with the formula C3H4N2, known for its aromatic heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-undecyl-1H-imidazole typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes. One common method is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant . This method is efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methyl-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or reduced derivatives.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
Acetic acid;5-methyl-2-undecyl-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;5-methyl-2-undecyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways . The compound’s amphoteric nature allows it to function both as an acid and a base, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, known for its aromatic heterocyclic structure and biological activity.
Benzimidazole: Similar structure with an additional fused benzene ring, used in pharmaceuticals and agrochemicals.
Thiazole: Another heterocyclic compound with sulfur, known for its presence in vitamins and antibiotics.
Uniqueness
The presence of the 5-methyl-2-undecyl group provides additional hydrophobic interactions, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
106917-26-4 |
|---|---|
Formule moléculaire |
C17H32N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
acetic acid;5-methyl-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C15H28N2.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15;1-2(3)4/h13H,3-12H2,1-2H3,(H,16,17);1H3,(H,3,4) |
Clé InChI |
GYZJNFASQZJACN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC=C(N1)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
